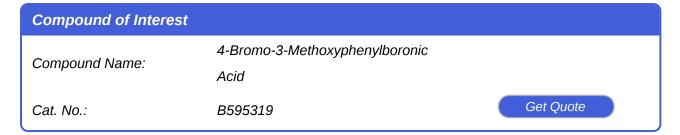


Spectroscopic Profile of 4-Bromo-3-Methoxyphenylboronic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Bromo-3-Methoxyphenylboronic Acid** (CAS Number: 1256345-59-1), a valuable building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Core Data Presentation

The following tables summarize the anticipated spectroscopic data for **4-Bromo-3-Methoxyphenylboronic Acid**.

Table 1: Predicted ¹H NMR Spectral Data



| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|--------------------|
| ~7.5 | d | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~7.0 | dd | 1H | Ar-H |
| ~5.0-6.0 | br s | 2H | B(OH) ₂ |
| ~3.9 | S | 3H | OCH ₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |
|------------------------|-------------|
| ~157 | Ar-C-OCH₃ |
| ~135 | Ar-C-H |
| ~130 (broad) | Ar-C-B(OH)2 |
| ~125 | Ar-C-H |
| ~115 | Ar-C-Br |
| ~110 | Ar-C-H |
| ~56 | OCH₃ |

Table 3: Predicted IR Spectral Data



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|------------------|----------------------------------|
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| 3050-3000 | Medium | Ar C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (OCH₃) |
| ~1600, ~1480 | Medium to Strong | Ar C=C stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1050 | Strong | B-O stretch |
| ~800 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |
|---------|--|
| 230/232 | [M]+ (Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine) |
| 212/214 | [M-H ₂ O]+ |
| 185/187 | [M-B(OH) ₂]+ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-3-Methoxyphenylboronic Acid in 0.6-0.7 mL of a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. Boronic acids can form cyclic anhydrides (boroxines) upon dehydration, which may lead to complex NMR spectra. Using a solvent that can disrupt hydrogen bonding, like DMSO-d₆, is often advantageous. Transfer the solution to a 5 mm NMR tube.[1]
- ¹H NMR Acquisition:



• Instrument: 400 MHz or higher field NMR spectrometer.

• Solvent: DMSO-d6.

• Temperature: 298 K.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

• Spectral Width: 0-12 ppm.

• Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used as an internal standard.[1]

¹³C NMR Acquisition:

Instrument: A 100 MHz or higher field NMR spectrometer.

o Solvent: DMSO-d6.

o Temperature: 298 K.

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

• Referencing: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) is used as an internal standard.[1]

Infrared (IR) Spectroscopy



- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of solid 4-Bromo-3-Methoxyphenylboronic Acid powder directly onto the ATR crystal. Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[1]
- IR Spectrum Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
 - Mode: Transmittance or Absorbance.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[1]

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Mass Spectrum Acquisition (Electrospray Ionization ESI):
 - Instrument: A mass spectrometer equipped with an ESI source.
 - Ionization Mode: Positive or negative ion mode can be used, though positive mode is common for observing the molecular ion.
 - Infusion: The sample solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.
 - Mass Range: m/z 50-500.



o Capillary Voltage: 3-4 kV.

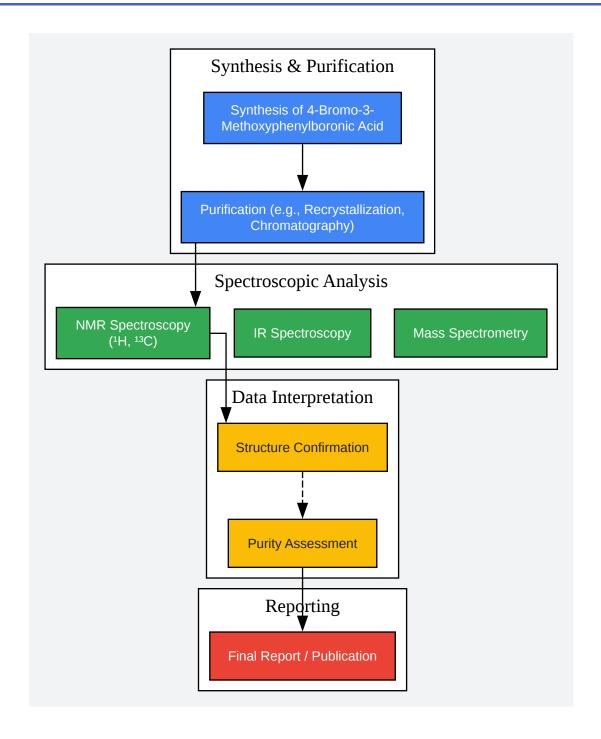
• Source Temperature: 100-150 °C.

 Data Analysis: The resulting spectrum should be analyzed for the molecular ion peak and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[1]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like **4-Bromo-3-Methoxyphenylboronic Acid**.





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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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References

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